Cimicoxib
Übersicht
Beschreibung
Cimicoxib (UR-8880 trade name Cimalgex) is a nonsteroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat dogs for pain and inflammation associated with osteoarthritis and for the management of pain and inflammation associated with surgery . It is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia .
Synthesis Analysis
The synthetic manufacturing process of cimicoxib has been sufficiently well described, and the control during manufacture is considered acceptable . The synthesis of Cimicoxib involves several steps, including the synthesis of intermediates and the final coupling reaction to form the target molecule .
Molecular Structure Analysis
Cimicoxib has a molecular formula of C16H13ClFN3O3S and an average molecular weight of 381.809 . It is a crystalline, white, odorless powder with a neutral taste .
Chemical Reactions Analysis
Cimicoxib is a selective COX-2 inhibitor . The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms .
Physical And Chemical Properties Analysis
Cimicoxib is a crystalline, white, odorless powder with a neutral taste . It is practically insoluble in water and aqueous buffers of physiological relevance .
Wissenschaftliche Forschungsanwendungen
Treatment of Rheumatoid Diseases
- Scientific Field: Medical Pharmacology
- Application Summary: Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID) and selective cyclooxygenase 2 inhibitor, is used in the treatment of rheumatoid diseases . It’s often used in conjunction with other drugs, which increases the likelihood of adverse drug interactions .
- Methods of Application: The study analyzed the degradation rate of cimicoxib in solutions under the influence of other medicinal substances at different temperatures . Triple-drug mixtures were prepared, consisting of cimicoxib and eleven different commonly used drugs . The mixtures were then incubated at two temperatures .
- Results: The celecoxib and cimicoxib showed a relatively high durability in changing environmental conditions . It was observed that the rate of decomposition of cimicoxib and celecoxib in the tested mixtures was different and depended on the temperature and presence of other components, with cimicoxib turning out to be a more stable compound .
Treatment of Major Depression
- Scientific Field: Psychiatry
- Application Summary: Cimicoxib, a selective COX-2 inhibitor, has been investigated for its safety and efficacy in combination with sertraline compared to sertraline combined with placebo in patients with major depression .
- Methods of Application: Adult patients diagnosed with major depression by a psychiatrist and a HamD-17 score ≥ 22 were enrolled . All patients underwent a wash out period of 3 days prior to receiving sertraline combined with cimicoxib or placebo .
- Results: The study aimed to investigate the safety and efficacy of cimicoxib, a selective COX-2 inhibitor, in combination with sertraline compared to sertraline combined with placebo in patients with major depression .
Pharmacokinetic/Pharmacodynamic Modeling in Dogs
- Scientific Field: Veterinary Pharmacology
- Application Summary: Cimicoxib is a new coxib anti-inflammatory drug for use in dogs . A preclinical dosage regimen for cimicoxib in dogs was determined using a reversible model of kaolin-induced paw inflammation .
- Methods of Application: Dosage regimens were established using pharmacokinetic/pharmacodynamic (PK/PD) modeling approach (indirect response model) .
- Results: Cimicoxib was found to be an efficacious anti-inflammatory, antipyretic, and analgesic drug, and a dosage regimen of 2 mg/kg daily was determined for confirmatory clinical trials .
Treatment of Joint Degeneration and Post-Operative Pain in Veterinary Medicine
- Scientific Field: Veterinary Medicine
- Application Summary: Cimicoxib, along with other selective COX-2 inhibitors like firocoxib and robenacoxib, is used in veterinary medicine . These drugs are considered a good solution for treating ailments related to joint degeneration or post-operative pain .
- Methods of Application: The specific methods of application can vary depending on the specific condition being treated and the individual animal’s needs .
- Results: While the specific results can vary, these drugs are generally found to be effective in managing pain and inflammation associated with joint degeneration and post-operative recovery .
Stability Study in Drug Combinations
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Cimicoxib, along with celecoxib, was studied for its stability in various drug combinations . This is important because these drugs are often used in conjunction with other drugs, which greatly increases the likelihood of adverse drug interactions .
- Methods of Application: The study analyzed the degradation rate of cimicoxib and celecoxib in solutions under the influence of other medicinal substances at different temperatures . For this purpose, triple-drug mixtures were prepared, consisting of coxib and eleven different commonly used drugs . Then, the mixtures were incubated at two temperatures .
- Results: The celecoxib and cimicoxib showed a relatively high durability in changing environmental conditions . It was observed that the rate of decomposition of cimicoxib and celecoxib in the tested mixtures was different and depended on the temperature and presence of other components, with cimicoxib turning out to be a more stable compound .
Zukünftige Richtungen
Cimicoxib is being developed by Affectis as a treatment for depression and schizophrenia. If approved, Cimicoxib would be the first drug in decades to treat depression by a new mechanism of action . A multicenter study aims to investigate the safety and efficacy of cimicoxib, in combination with sertraline compared to sertraline combined with placebo in patients with major depression .
Eigenschaften
IUPAC Name |
4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDNECMRLFQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181093 | |
Record name | Cimicoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms. | |
Record name | Cimicoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cimicoxib | |
CAS RN |
265114-23-6 | |
Record name | Cimicoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimicoxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimicoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cimicoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIMICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.